1-benzyl-7-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-benzyl-12-methyl-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-17-7-6-12-27(14-17)25(31)21-13-20-23(28(21)16-19-8-4-3-5-9-19)26-22-11-10-18(2)15-29(22)24(20)30/h3-5,8-11,13,15,17H,6-7,12,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUJKQUDOWRVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis.
Mode of Action
The compound interacts with FGFRs by inhibiting their activity. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways. This compound inhibits these processes, thereby disrupting the FGFR signaling pathway.
Biochemical Pathways
The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways. These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. By inhibiting FGFRs, the compound disrupts these pathways, leading to potential anti-cancer effects.
Biological Activity
1-benzyl-7-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. Its unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H26N4O2
- Molecular Weight : 414.509 g/mol
- Purity : Typically around 95% .
The compound features a pyrimidine ring fused with a pyrrolo ring and a benzyl group along with a piperidine carbonyl substituent. This intricate arrangement of functional groups is indicative of its potential biological activities.
Research indicates that compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class may exhibit significant biological activities through various mechanisms:
- JAK3 Inhibition : The compound has been identified as a potential inhibitor of Janus Kinase 3 (JAK3), which is involved in signaling pathways related to immune response and inflammation. This inhibition suggests therapeutic applications in autoimmune diseases such as rheumatoid arthritis and lupus .
Antiviral Activity
Some studies have explored the antiviral properties of related compounds within the pyrido class. For instance:
- Inhibition of Viral Replication : Certain derivatives have shown efficacy against viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV), with effective concentrations (EC50) ranging from 5 to 28 μM .
Antitumor Activity
The structural characteristics of this compound suggest potential antitumor activity:
- Selective Cytotoxicity : Related compounds have demonstrated selective cytotoxic effects on cancer cell lines, indicating that modifications to the core structure can enhance antitumor potency .
Case Studies and Research Findings
Several studies have documented the biological activity of compounds similar to 1-benzyl-7-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidin-4(1H)-one have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells. Specifically, research has highlighted the potential of such compounds in targeting various cancer types, including breast and lung cancers .
Neuroprotective Effects
The compound's ability to interact with neuroreceptors suggests potential applications in neurodegenerative diseases. Studies indicate that similar piperidine derivatives may enhance cognitive function and offer protection against neuronal damage . The mechanism often involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways.
Antimicrobial Properties
Research has also explored the antimicrobial activity of related compounds. The presence of the piperidine moiety is believed to enhance membrane permeability in bacterial cells, leading to increased efficacy against various pathogens . This opens avenues for developing new antibiotics amid rising antibiotic resistance.
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Bioactivity: The 2-(3-methylpiperidine-carbonyl) group in the target compound enhances solubility compared to carboxamide analogs (e.g., C₂₆H₂₂N₄O₂ in ), likely due to increased hydrogen-bond acceptor capacity.
Synthetic Flexibility :
- The target compound’s synthesis pathway shares steps with carboxamide-linked analogs (e.g., hydrolysis of methyl esters to carboxylic acids ). However, coupling with 3-methylpiperidine introduces unique steric challenges compared to aryl carboxamides.
Structural Uniqueness :
- Unlike tetrahydroimidazopyridine derivatives (e.g., C₂₉H₂₆N₄O₆ ), the pyridopyrrolopyrimidine core in the target compound provides a planar aromatic system, favoring intercalation with DNA or enzyme active sites.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for constructing the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core scaffold?
- Methodology : The core scaffold can be synthesized via acid-mediated nucleophilic substitution reactions. For example, 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives react with amines in isopropanol under reflux (12–48 hours) with catalytic HCl, followed by recrystallization (e.g., methanol) to achieve yields of 16–94% . Modifications at position 2 (e.g., introducing 3-methylpiperidine-1-carbonyl) may require coupling reagents like DCC/DMAP or direct acylation under basic conditions.
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Critical for verifying substituent positions and tautomeric forms. For example, pyrrolo-pyrimidine NH protons resonate as broad singlets (~δ 11.7 ppm), while aromatic protons show distinct splitting patterns .
- HRMS : Validates molecular formula (e.g., APCI or ESI modes).
- IR : Confirms carbonyl groups (e.g., 3-methylpiperidine-1-carbonyl stretch at ~1650–1700 cm⁻¹) .
Q. How can solubility challenges in aqueous buffers be addressed during bioactivity screening?
- Methodology : Use co-solvents like DMSO (≤1% v/v) or employ micellar solubilization with surfactants (e.g., Tween-80). Adjust pH using ammonium acetate buffers (pH 6.5) to enhance stability during HPLC analysis .
Advanced Research Questions
Q. How can synthetic yields for the 3-methylpiperidine-1-carbonyl substituent at position 2 be optimized?
- Methodology :
- Coupling Conditions : Use HATU or EDCI with DMAP in anhydrous DMF to activate the carbonyl group.
- Purification : Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or employ recrystallization from ethanol-DMF mixtures .
- Monitoring : Track reaction progress via TLC (silica gel, UV-active spots) or LC-MS.
Q. What structural analogs provide insights into the SAR of this compound’s bioactivity?
- Methodology : Compare with analogs like 2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , where substituents at positions 2 and 3 modulate antimicrobial activity. The benzyl group at position 1 may enhance lipophilicity, improving membrane permeability .
Q. How can tautomerism in the pyrrolo-pyrimidine ring affect NMR interpretation?
- Methodology : Perform variable-temperature NMR (VT-NMR) to identify tautomeric equilibria. For example, NH protons in DMSO-d6 may exhibit exchange broadening at room temperature but resolve at higher temperatures (>40°C) .
Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?
- Methodology :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Structural Confirmation : Re-synthesize disputed compounds and validate purity (>95% by HPLC).
- Meta-Analysis : Compare substituent effects across studies (e.g., electron-withdrawing groups at position 7 reduce potency in kinase assays) .
Q. How can molecular docking predict target engagement for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
